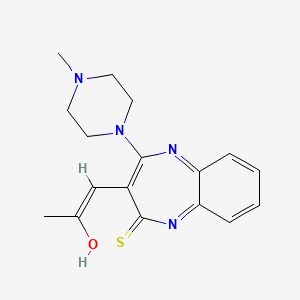

Olanzapine thiolactam

Description

Properties

IUPAC Name |

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-12(22)11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)23/h3-6,11,22H,7-10H2,1-2H3/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGFJFJPSKUZRCI-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/C1=C(N=C2C=CC=CC2=NC1=S)N3CCN(CC3)C)/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzodiazepine core structure. The key steps include:

Formation of the benzodiazepine ring through cyclization reactions.

Introduction of the 4-methylpiperazin-1-yl group at the appropriate position on the benzodiazepine ring.

Addition of the 2-hydroxyprop-1-enyl group using specific reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical synthesis, ensuring purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: Conversion of the thione group to a sulfone or sulfoxide.

Reduction: Reduction of the thione group to a thiol.

Substitution: Replacement of the 4-methylpiperazin-1-yl group with other functional groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation: Formation of sulfones or sulfoxides.

Reduction: Formation of thiols.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic uses, including its role as an impurity in commercial preparations of olanzapine.

Industry: Utilized in the development of new chemical entities and pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Table 1: Structural and Functional Comparison

*Estimated based on structural similarity.

†Calculated from molecular formula in .

‡Predicted based on substituent hydrophobicity.

Key Observations:

- Core Heterocycle : The target compound’s 1,5-benzodiazepine-2-thione core distinguishes it from benzoxazine (), imidazo-pyridazine (), and spirodecane () derivatives. Thione (C=S) groups enhance hydrogen-bonding capacity compared to lactams (C=O) .

- Substituent Effects : The 4-methylpiperazinyl group is shared with YPC-21440 (), but its placement on different cores alters pharmacological targets (kinase inhibition vs. CNS activity). Longer alkyl chains (e.g., pentyl/decyl in YPC-21813/21814) increase LogP, reducing aqueous solubility .

- Stereochemistry : The (Z)-configuration of the hydroxypropenyl group in the target compound may influence receptor binding, analogous to (Z)-configured imidazole derivatives in .

Physicochemical Properties

- LogP : The target compound (LogP 0.90) is less lipophilic than YPC-21440 (LogP ~2.5) due to the absence of hydrophobic thiazolidine-dione and imidazo-pyridazine moieties .

- Solubility : The thione group improves solubility in polar solvents (e.g., DMSO) compared to lactam analogs (e.g., olanzapine lactam impurity, LogP -0.84) .

Biological Activity

3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione is a novel compound within the benzodiazepine class, characterized by its unique structural features that may confer distinct pharmacological properties. This compound has garnered attention due to its potential biological activities, particularly in the central nervous system (CNS). This article aims to synthesize available research findings on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione is C₁₆H₂₀N₄OS. The compound features a benzodiazepine core with a thione group at position 2 and a hydroxypropene substituent that may enhance its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄OS |

| Molecular Weight | 320.42 g/mol |

| Functional Groups | Thione, Hydroxypropene |

Benzodiazepines typically exert their effects through modulation of the gamma-aminobutyric acid (GABA) receptor system. Specifically, they bind to the benzodiazepine site on GABA-A receptors, enhancing the inhibitory effects of GABA. This mechanism is crucial for their anxiolytic, sedative, and muscle relaxant properties.

Research indicates that 3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione may exhibit similar interactions with GABA-A receptors, potentially leading to enhanced anxiolytic effects compared to traditional benzodiazepines due to its unique substituents .

Anxiolytic Effects

Studies have shown that compounds with similar structures exhibit significant anxiolytic properties. For example, a series of benzodiazepines were assessed for their ability to reduce anxiety-like behaviors in animal models. The results suggested that modifications at specific positions could enhance efficacy while minimizing side effects such as sedation .

Anticonvulsant Properties

The anticonvulsant activity of benzodiazepines is well-documented. Preliminary studies on related compounds indicate that 3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione may also possess anticonvulsant properties through its action on GABA receptors. This potential was evaluated using models of induced seizures in rodents, where compounds exhibiting similar structural characteristics demonstrated significant protective effects against seizure activity .

Case Studies and Research Findings

Case Study 1: Anxiolytic Activity in Rodent Models

In a controlled study evaluating the anxiolytic effects of various benzodiazepine derivatives, 3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione was administered to rats subjected to stress-inducing conditions. The results indicated a marked reduction in anxiety-like behaviors as measured by the elevated plus maze test, suggesting a strong anxiolytic effect comparable to established anxiolytics like diazepam .

Case Study 2: Anticonvulsant Efficacy

Another study focused on assessing the anticonvulsant efficacy of this compound in a model of chemically induced seizures. The compound demonstrated significant seizure protection at specific doses without notable side effects commonly associated with traditional benzodiazepines .

Q & A

Basic Research Questions

What synthetic methodologies are recommended for preparing 3-[(Z)-2-hydroxyprop-1-enyl]-4-(4-methylpiperazin-1-yl)-1,5-benzodiazepine-2-thione?

The synthesis of benzodiazepine-thione derivatives typically involves cyclization reactions of thiourea intermediates. For example, analogous compounds like 1,3,5-oxadiazinane-4-thiones are synthesized by reacting aryl isothiocyanates with amines, followed by acid-catalyzed cyclization . Key steps include:

- Thiourea formation : Reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates under anhydrous conditions.

- Cyclization : Using HCl or H₂SO₄ to promote ring closure, yielding the benzodiazepine-thione core.

- Stereochemical control : The (Z)-configuration of the hydroxyprop-1-enyl group may require chiral auxiliaries or stereoselective catalysts.

How can the structural integrity of this compound be validated post-synthesis?

Characterization should combine spectroscopic and crystallographic techniques:

- NMR : Confirm substitution patterns (e.g., 4-methylpiperazinyl protons at δ 2.3–2.7 ppm) and (Z)-geometry via coupling constants in the hydroxyprop-1-enyl group .

- X-ray diffraction : Resolve the benzodiazepine ring conformation and hydrogen-bonding interactions (e.g., thione sulfur participation in H-bonding) .

- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.

Advanced Research Questions

What strategies are effective for resolving contradictions in biological activity data across different assays?

Conflicting activity data (e.g., variable IC₅₀ values in cancer cell lines) may arise from assay conditions or structural polymorphism. Solutions include:

- Standardized protocols : Use reference compounds (e.g., olanzapine derivatives ) to calibrate assays.

- Polymorph screening : Analyze crystallographic forms (e.g., solvates vs. anhydrous forms) via DSC and PXRD .

- Dose-response validation : Test multiple concentrations in triplicate and apply statistical models (e.g., Hill slopes) to assess reproducibility .

How can structure-activity relationship (SAR) studies optimize this compound’s therapeutic potential?

SAR should focus on:

- Substituent effects : Replace the 4-methylpiperazinyl group with bulkier substituents (e.g., diphenylmethylpiperazine) to enhance CNS penetration, as seen in structurally related antihistaminic agents .

- Bioisosteric replacements : Substitute the thione group with oxadiazole or triazine rings to modulate metabolic stability .

- Activity cliffs : Use QSAR models (e.g., EC–GA method ) to correlate descriptors like LogP and polar surface area with antitumor activity.

What computational approaches predict binding interactions with biological targets?

- Molecular docking : Screen against GABAₐ receptors using homology models based on benzodiazepine-binding sites (e.g., PDB 6HUP) .

- MD simulations : Assess stability of the hydroxyprop-1-enyl group in aqueous environments (e.g., RMSD < 2.0 Å over 100 ns).

- Free-energy calculations : Use MM-PBSA to rank binding affinities for kinase targets (e.g., EGFR) .

Methodological Recommendations

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, inert atmosphere) to minimize batch-to-batch variability .

- Biological assays : Include positive controls (e.g., temozolomide for cytotoxicity) and validate results across ≥3 independent replicates .

- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for computational datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.